molecular formula C21H16ClFN6O2 B2883618 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921787-17-9

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2883618
CAS No.: 921787-17-9
M. Wt: 438.85
InChI Key: JIPAEQHRKZBLAB-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a triazole ring, and substituted with chlorophenyl and fluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazole ring and subsequent substitution reactions to attach the chlorophenyl and fluorophenyl groups. Common reagents used in these steps include halogenating agents, organometallic reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(2-Chlorophenyl)-1,3-dimethylxanthine: Similar structure but lacks the triazole ring and fluorophenyl group.

    5-(2-Fluorophenyl)-1,3-dimethyluracil: Contains the fluorophenyl group but lacks the purine and triazole rings.

    8-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine: Similar structure with a different ring system.

Uniqueness

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific combination of structural features, including the purine and triazole rings, and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(2-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-12-7-3-6-10-15(12)23)20-25-24-17(29(18)20)13-8-4-5-9-14(13)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPAEQHRKZBLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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